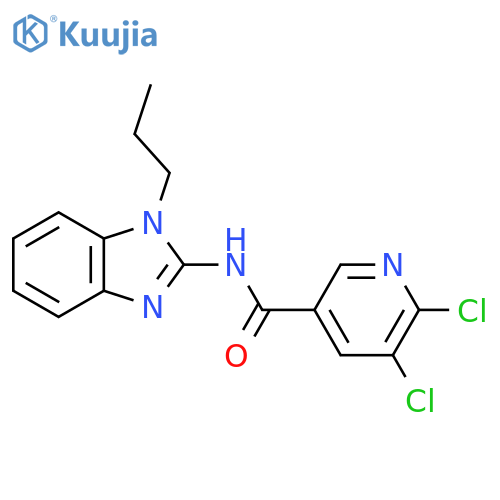

Cas no 924249-48-9 (5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide)

5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS001322048

- 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide

- 5,6-dichloro-N-(1-propyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide

- 924249-48-9

- EN300-26606631

- Z29077977

-

- インチ: 1S/C16H14Cl2N4O/c1-2-7-22-13-6-4-3-5-12(13)20-16(22)21-15(23)10-8-11(17)14(18)19-9-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23)

- InChIKey: ITWLDKACPITCAC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=CC(=C1)C(NC1=NC2C=CC=CC=2N1CCC)=O)Cl

計算された属性

- せいみつぶんしりょう: 348.0544665g/mol

- どういたいしつりょう: 348.0544665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4

5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26606631-0.05g |

5,6-dichloro-N-(1-propyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide |

924249-48-9 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamideに関する追加情報

Introduction to 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide (CAS No. 924249-48-9)

5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 924249-48-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of both chloro and propyl substituents, combined with the benzimidazole and pyridine moieties, contributes to its complex pharmacophoric features, which are critical for its interaction with biological targets.

The benzimidazole ring is a well-known pharmacophore in medicinal chemistry, often found in drugs that target enzymes and receptors involved in various diseases. In particular, 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide has been studied for its potential role in modulating pathways associated with inflammation and cancer. Recent studies have highlighted its ability to interact with specific enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling cascades. The chloro substituents on the pyridine ring enhance the lipophilicity of the molecule, improving its ability to cross cell membranes, while the propyl group contributes to its solubility in both aqueous and organic solvents.

One of the most compelling aspects of 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide is its potential as a lead compound for drug development. Researchers have been exploring its derivatives to optimize its pharmacokinetic properties and enhance its binding affinity to target proteins. The benzimidazole moiety is particularly interesting because it can form stable hydrogen bonds with biological targets, which is essential for achieving high specificity. Furthermore, the pyridine carboxamide group provides a site for further functionalization, allowing chemists to tailor the molecule for specific therapeutic needs.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide has emerged as a promising candidate due to its ability to inhibit enzymes that are overexpressed in cancer cells. For instance, studies have shown that it can block the activity of tyrosine kinases, which are often implicated in tumor growth and metastasis. Additionally, its interaction with other enzymes such as cyclooxygenases (COX) has been investigated for potential anti-inflammatory applications.

The synthesis of 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the benzimidazole core through condensation reactions between o-halobenzamides and o-amino benzoic acid derivatives. Subsequent chlorination and alkylation steps introduce the chloro and propyl groups, respectively. The final step involves forming the carboxamide bond between the pyridine ring and an amide precursor.

Advances in computational chemistry have significantly accelerated the discovery of novel compounds like 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide. Molecular modeling techniques allow researchers to predict the binding modes of this compound with various biological targets before conducting expensive wet-lab experiments. This approach not only saves time but also reduces the number of synthetic trials needed to identify promising lead compounds.

The pharmacological profile of 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide is still being elucidated through preclinical studies. Initial findings suggest that it exhibits moderate solubility in water and good bioavailability when administered orally. However, further studies are needed to assess its toxicity profile and long-term effects. Researchers are also exploring ways to improve its metabolic stability by modifying substituents that could be susceptible to enzymatic degradation.

In conclusion,5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide (CAS No. 924249-48-9) represents a significant advancement in pharmaceutical research due to its unique structure and potential therapeutic applications. Its ability to interact with key enzymes involved in diseases such as cancer and inflammation makes it a valuable candidate for further development. As research continues,this compound is expected to contribute significantly to the discovery of new treatments that improve patient outcomes.

924249-48-9 (5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide) 関連製品

- 2090236-24-9(7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine)

- 2229108-24-9(2-methoxy-5-(nitromethyl)-1,3-thiazole)

- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)

- 55402-83-0(3,6-DIAZABICYCLO[3.2.0]HEPTANE)

- 1354026-25-7(N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide)

- 2248307-29-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate)

- 1154253-51-6((3-bromophenyl)methyl(2-ethoxyethyl)amine)

- 2137845-36-2(3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine)

- 1806404-13-6(Ethyl 4-(3-bromo-2-oxopropyl)-3-ethylbenzoate)

- 1806489-94-0(7-Chlorobenzo[d]oxazole-2-sulfonyl chloride)